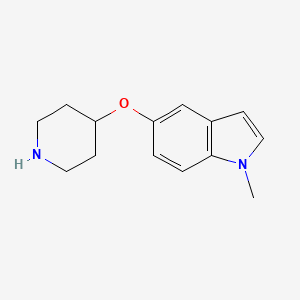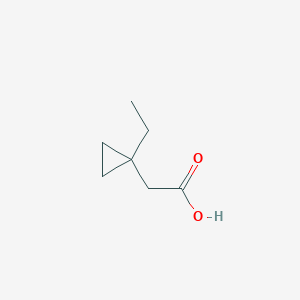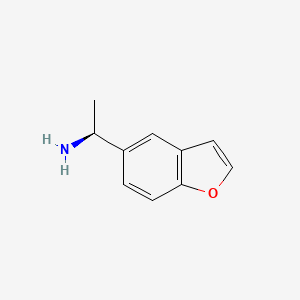
n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation reactions using reagents like bromine are typical.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or hydroxylated products .
Aplicaciones Científicas De Investigación
n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. In the case of its use as an antidepressant, it functions by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through its binding to the serotonin transporter .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a similar structure but different pharmacological profile.
Paroxetine: Another selective serotonin reuptake inhibitor with distinct chemical properties.
Uniqueness
n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine is unique due to its trifluoromethyl group, which imparts increased lipophilicity and metabolic stability compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
N-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15-2)9-3-5-10(6-4-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
Clave InChI |
QZYZNKYKMZVQNK-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



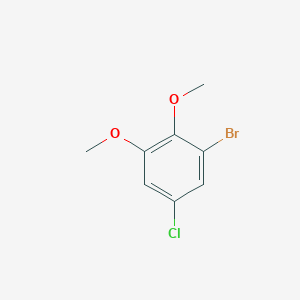


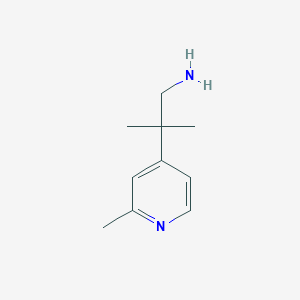
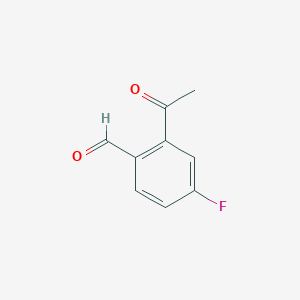
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
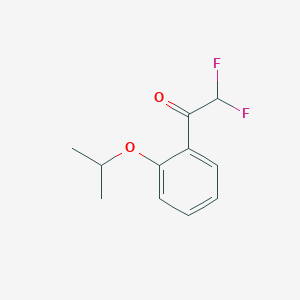
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
